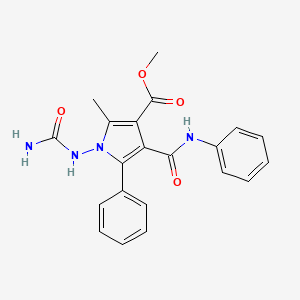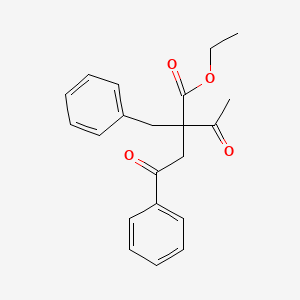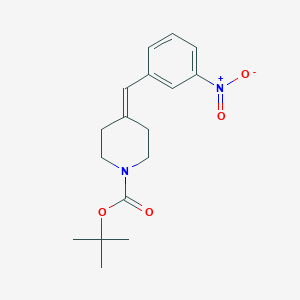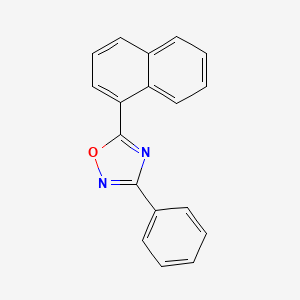![molecular formula C12H20N4O4S4 B13992620 3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid CAS No. 81468-03-3](/img/structure/B13992620.png)
3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, thiocarbamoyl groups, and carboxyethylsulfanyl chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid involves multiple steps. One common method includes the reaction of piperazine with thiocarbamoyl chloride to form an intermediate compound. This intermediate is then reacted with 2-carboxyethylsulfanylcarbothioyl chloride under controlled conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: A buffering agent used in biological and biochemical research.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor explored for Alzheimer’s disease treatment.
Uniqueness
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
81468-03-3 |
|---|---|
Formule moléculaire |
C12H20N4O4S4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N4O4S4/c17-9(18)1-7-23-11(21)13-15-3-5-16(6-4-15)14-12(22)24-8-2-10(19)20/h1-8H2,(H,13,21)(H,14,22)(H,17,18)(H,19,20) |
Clé InChI |
JVGGYIFBJYMGOS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1NC(=S)SCCC(=O)O)NC(=S)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)





![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)

